
Ac-Val-Asp-Val-Ala-Asp-AFC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-Val-Asp-Val-Ala-Asp-AFC is a fluorogenic substrate used primarily for detecting the activity of caspases, which are cysteine proteases involved in apoptosis and inflammation. This compound is particularly useful in biochemical assays to measure caspase activity due to its ability to release a fluorescent signal upon cleavage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Val-Asp-Val-Ala-Asp-AFC involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ac-Val-Asp-Val-Ala-Asp-AFC primarily undergoes enzymatic cleavage reactions. Caspases cleave the peptide bond at the aspartic acid residue, releasing the fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety.
Common Reagents and Conditions
Enzymes: Caspases (e.g., caspase-1, caspase-2)
Buffers: Phosphate-buffered saline (PBS), Tris-HCl buffer
Conditions: Optimal pH and temperature specific to the enzyme being studied
Major Products
The major product formed from the enzymatic cleavage of this compound is free AFC, which emits fluorescence upon excitation.
Wissenschaftliche Forschungsanwendungen
Ac-Val-Asp-Val-Ala-Asp-AFC is widely used in scientific research, particularly in the fields of:
Biochemistry: To study caspase activity and apoptosis pathways.
Cell Biology: To monitor cell death and inflammatory responses.
Medicine: To develop assays for diagnosing diseases involving apoptosis, such as cancer and neurodegenerative disorders.
Pharmaceutical Research: To screen for potential caspase inhibitors as therapeutic agents.
Wirkmechanismus
Ac-Val-Asp-Val-Ala-Asp-AFC functions as a substrate for caspases. Upon recognition and binding by the enzyme, the peptide bond at the aspartic acid residue is cleaved, releasing the fluorescent AFC moiety. This fluorescence can be measured to quantify caspase activity. The molecular targets are the active sites of caspases, and the pathway involves the cleavage of the peptide substrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-Val-Ala-Asp-AFC: Another fluorogenic substrate for caspase-1.
Ac-Tyr-Val-Ala-Asp-AFC: Used for measuring caspase-1 and caspase-4 activity.
Ac-Trp-Glu-Ala-Asp-AMC: A fluorogenic substrate for caspase-1.
Uniqueness
Ac-Val-Asp-Val-Ala-Asp-AFC is unique due to its specific sequence, which makes it a suitable substrate for caspase-2. This specificity allows for more precise studies of caspase-2 activity and its role in apoptosis and inflammation.
Eigenschaften
CAS-Nummer |
210344-94-8 |
|---|---|
Molekularformel |
C33H41F3N6O12 |
Molekulargewicht |
770.7 g/mol |
IUPAC-Name |
3-[2-[[2-[[2-[(2-acetamido-3-methylbutanoyl)amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid |
InChI |
InChI=1S/C33H41F3N6O12/c1-13(2)26(38-16(6)43)32(53)41-21(12-24(46)47)30(51)42-27(14(3)4)31(52)37-15(5)28(49)40-20(11-23(44)45)29(50)39-17-7-8-18-19(33(34,35)36)10-25(48)54-22(18)9-17/h7-10,13-15,20-21,26-27H,11-12H2,1-6H3,(H,37,52)(H,38,43)(H,39,50)(H,40,49)(H,41,53)(H,42,51)(H,44,45)(H,46,47) |
InChI-Schlüssel |
BKQMJQIAIFEZJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


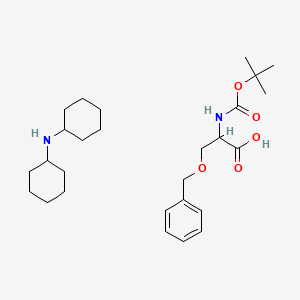
![13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)](/img/structure/B13398661.png)

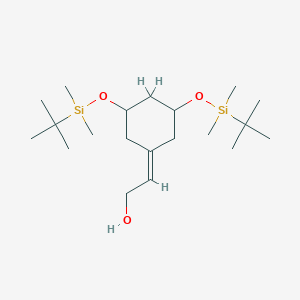
![Ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]acetate](/img/structure/B13398674.png)
![disodium;3-[(2E,4E,6E)-20-carboxy-10,11,35-trimethyl-32-oxidoperoxysulfanyl-8-(3-oxidoperoxysulfanylpropyl)-14,22-dioxo-8,9,15,21-tetraza-28-azoniatetracyclo[26.7.0.07,11.029,34]pentatriaconta-1(28),2,4,6,9,29(34),30,32-octaen-35-yl]propane-1-sulfonate](/img/structure/B13398683.png)
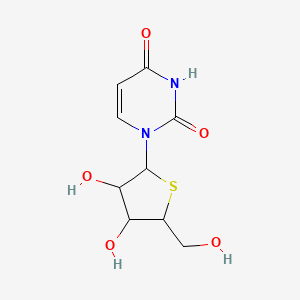
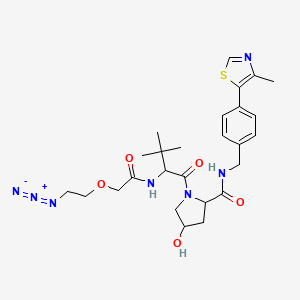
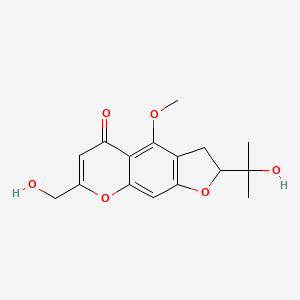
![2-Hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid](/img/structure/B13398706.png)
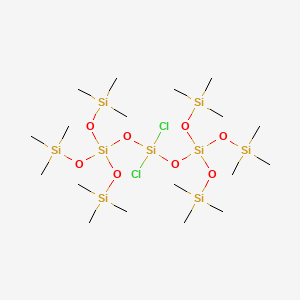

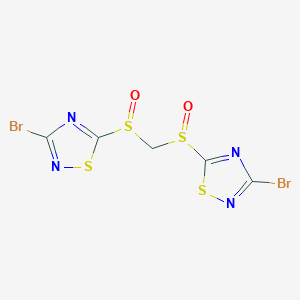
![N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide](/img/structure/B13398734.png)
